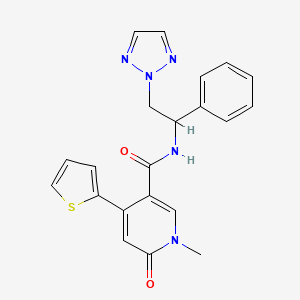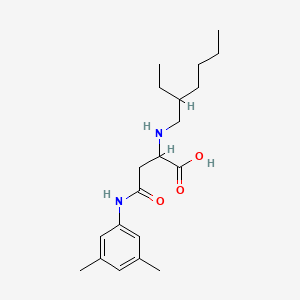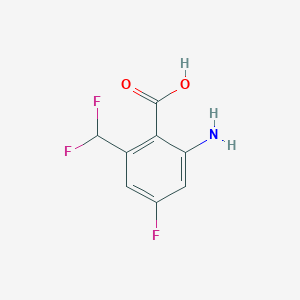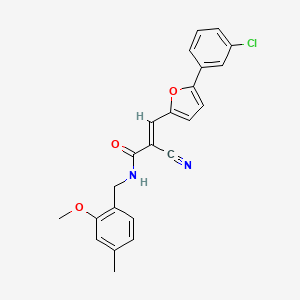
(3-Methylpyridin-4-yl)(phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Methylpyridin-4-yl)(phenyl)methanol” is a chemical compound with the molecular formula C13H13NO and a molecular weight of 199.25 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring attached to a phenyl group through a methanol group . The compound has a molecular weight of 199.25 .Wissenschaftliche Forschungsanwendungen
Catalytic Activities in Chemical Reactions
(3-Methylpyridin-4-yl)(phenyl)methanol has been studied in various catalytic activities. For instance, the research by Kumari et al. (2002) demonstrated the use of related pyridine ligands in carbonylation reactions of methanol, showcasing their potential in catalytic activities involving methanol (Kumari, Sharma, Das, & Dutta, 2002). Similarly, Ishihara et al. (2008) found that zwitterionic salts derived from pyridine ligands, like 4-pyrrolidinopyridine, effectively catalyze transesterification reactions (Ishihara, Niwa, & Kosugi, 2008).
Interaction with Metal Ions
The interaction of similar pyridine compounds with metal ions has been extensively researched. Carroll and Braddock-Wilking (2013) synthesized various 2,5-diaryl-1,1-dimethyl-3,4-diphenylsiloles with aryl groups, including pyridine derivatives, to study their interactions with metal ions like Mercury(II), Copper(II), and Nickel(II) (Carroll & Braddock-Wilking, 2013).
Structural and Molecular Studies
The structure and molecular configuration of similar compounds have been a subject of research. For example, the work by Percino et al. (2005) on the synthesis and characterization of 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, a related compound, provided insights into molecular structures and intramolecular hydrogen bonds (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Applications in Synthesis of Novel Compounds
Research has also focused on the synthesis of novel compounds using pyridine derivatives. Novianti and Hansongnern (2017) synthesized a novel complex using 2-amino-4-methylpyridine, demonstrating the utility of pyridine derivatives in synthesizing new complexes (Novianti & Hansongnern, 2017).
Photophysical Properties
The photophysical properties of compounds similar to this compound have been explored. Aiken et al. (2013) studied the photochromism of mono-, bis- and tris-4-(naphthopyran-3-yl)phenyl substituted methanols, revealing their potential in photophysical applications (Aiken, Clayton, Gabbutt, Heron, & Kolla, 2013).
Eigenschaften
IUPAC Name |
(3-methylpyridin-4-yl)-phenylmethanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO/c1-10-9-14-8-7-12(10)13(15)11-5-3-2-4-6-11/h2-9,13,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YTDWWBUZQCLRNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1)C(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
199.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(4-Chlorophenyl)sulfonyl]-6-ethoxy-4-piperidin-1-ylquinoline](/img/structure/B2644099.png)


![N-(4-fluorobenzo[d]thiazol-2-yl)-2-(phenylthio)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2644105.png)
![5-amino-N-(2,4-dimethoxyphenyl)-1-{[2-(2,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2644107.png)
![N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2644108.png)
![N-[[4-(Furan-2-yl)thiophen-2-yl]methyl]-2-(trifluoromethyl)benzamide](/img/structure/B2644109.png)
![1-(4-Methylphenyl)sulfonyl-3-(trifluoromethyl)pyrazolo[4,3-c]pyridine](/img/structure/B2644111.png)



![6-[2-(2,5-Dimethylanilino)ethyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2644117.png)
